

Application Notes and Protocols for Measuring Ignition Delay of Isocetane

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Compound of Interest

Compound Name: *Isocetane*

Cat. No.: *B1194848*

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Introduction

Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is a primary reference fuel with a cetane number of 15, representing the lower end of the cetane scale used to characterize the ignition quality of diesel fuels.^[1] The ignition delay time (IDT) is a critical parameter that quantifies this ignition quality, representing the period between the start of injection and the start of combustion.^{[1][2]} Accurate measurement of **isocetane**'s ignition delay is crucial for the development and validation of chemical kinetic models for fuel combustion, the formulation of surrogate fuels for real-world diesel and jet fuels, and for understanding the fundamental chemistry of autoignition.^{[3][4]}

This document provides detailed application notes and experimental protocols for measuring the ignition delay time of **isocetane** using two common experimental apparatuses: the Shock Tube (ST) and the Rapid Compression Machine (RCM).

Experimental Setups

The primary experimental facilities for measuring ignition delay times at conditions relevant to internal combustion engines are shock tubes and rapid compression machines.^{[5][6][7]}

- Shock Tubes (ST): These devices are used to study chemical kinetics at high temperatures and pressures.^{[2][8]} A high-pressure driver gas is separated from a low-pressure reactive

gas mixture by a diaphragm. When the diaphragm is ruptured, a shock wave propagates through the reactive mixture, rapidly heating and compressing it to a well-defined temperature and pressure, initiating autoignition.[8] Shock tubes are particularly well-suited for measuring short ignition delay times (microseconds to milliseconds) at high temperatures (typically > 900 K).[5][7]

- **Rapid Compression Machines (RCM):** RCMs simulate a single compression stroke of an internal combustion engine.[5][9] A piston rapidly compresses a premixed fuel-air mixture to a high temperature and pressure, leading to autoignition.[5][9] RCMs are ideal for studying ignition delay in the low to intermediate temperature range (typically 600-900 K), which is often characterized by complex chemical phenomena such as the negative temperature coefficient (NTC) region.[5][10]

Experimental Protocols

Shock Tube Protocol for Isocetane Ignition Delay Measurement

1. Mixture Preparation:

- Prepare a gaseous mixture of **isocetane**, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing tank.
- The mole fractions of each component are calculated based on the desired equivalence ratio (Φ) and pressure.
- To ensure a homogeneous mixture, the mixing tank is typically heated to prevent condensation of the low-vapor-pressure **isocetane**. [11] The components are introduced into the tank and allowed to mix for a sufficient duration (e.g., several hours).

2. Shock Tube Operation:

- Evacuate the driven section of the shock tube to a high vacuum.
- Introduce the prepared reactive mixture into the driven section to a specific initial pressure (P_1).
- Pressurize the driver section with a high-pressure driver gas (e.g., Helium or a mixture of gases) until the diaphragm ruptures.
- The incident shock wave travels down the tube, and upon reflection from the end wall, creates a region of stagnant, high-temperature (T_5) and high-pressure (P_5) gas.[8]

3. Data Acquisition:

- Monitor the pressure history at the end wall of the driven section using a piezoelectric pressure transducer. The arrival of the reflected shock wave provides a precise timing reference ($t=0$).^[4]
- Simultaneously, record the chemiluminescence emission of excited hydroxyl radicals (OH) at approximately 306 nm using a photomultiplier tube coupled with a bandpass filter. The sharp increase in the OH signal indicates the onset of ignition.^{[2][4][12]}

4. Determination of Ignition Delay Time:

- The ignition delay time is defined as the time interval between the arrival of the reflected shock wave (sharp pressure rise) and the onset of ignition (rapid increase in OH* emission).^{[2][12]} This is often determined as the time to the point of maximum slope in the OH* signal.^[12]

Rapid Compression Machine Protocol for Isocetane Ignition Delay Measurement

1. Mixture Preparation:

- Prepare a homogeneous mixture of **isocetane**, oxidizer, and diluent in a dedicated mixing vessel, similar to the shock tube protocol. Heating the mixing vessel and intake lines is crucial to prevent fuel condensation.^[10]

2. RCM Operation:

- Evacuate the combustion chamber of the RCM.
- Introduce the premixed reactive gas into the combustion chamber to a predetermined initial pressure.
- Actuate the piston, which rapidly compresses the gas mixture. The compression process should be nearly adiabatic.^[5]

3. Data Acquisition:

- Record the pressure inside the combustion chamber using a pressure transducer throughout the compression and post-compression phases.

- The end of compression (EOC) is identified as the point of maximum pressure achieved by the piston motion and serves as the time zero for ignition delay measurement.[13]

4. Determination of Ignition Delay Time:

- The ignition delay time is the time from the end of compression to the point of the most rapid pressure rise due to autoignition.[5] For fuels exhibiting two-stage ignition, a first-stage ignition delay can also be identified by an earlier, smaller pressure rise.[13][14]

Data Presentation

The following tables summarize experimental data for **isocetane** ignition delay times obtained from various studies using shock tubes and rapid compression machines.

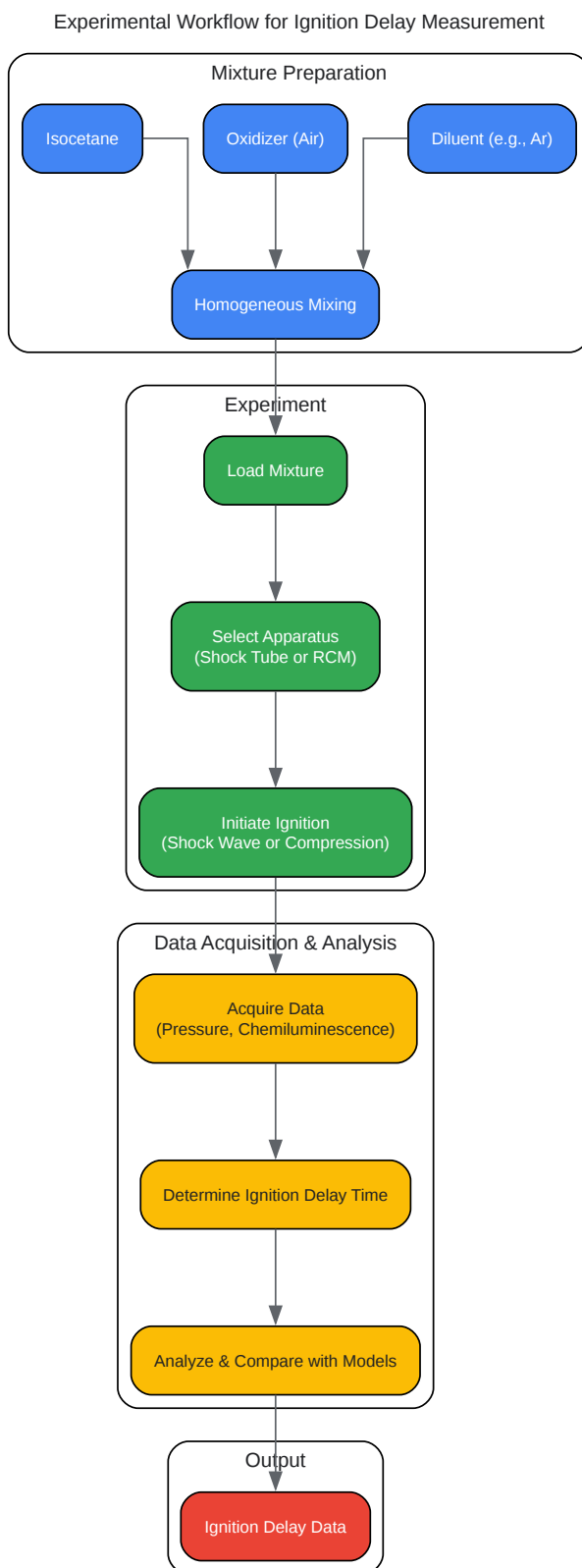
Table 1: **Isocetane** Ignition Delay Times Measured in a Shock Tube

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay (μ s)	Reference
953 - 1347	8 - 47	0.5	49 - 1160	[4]
953 - 1347	8 - 47	1.0	49 - 1160	[4]

Table 2: **Isocetane** Ignition Delay Times Measured in a Rapid Compression Machine

Temperature (K)	Pressure (bar)	Equivalence Ratio (Φ)	Ignition Delay (ms)	Reference
650 - 900	10	0.6 - 1.3	Varies	[10]
650 - 900	20	0.6 - 1.3	Varies	[10]
750 - 850	~1.5	1.0	Exhibits NTC	[14]

Mandatory Visualization



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Caption: General experimental workflow for measuring the ignition delay time of **isocetane**.

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